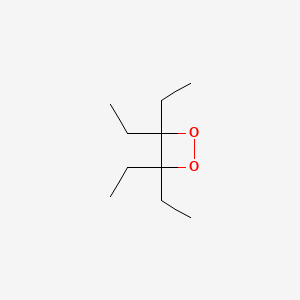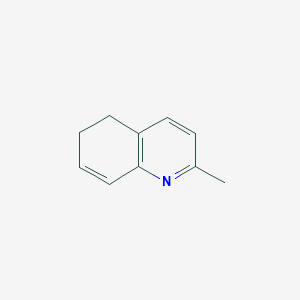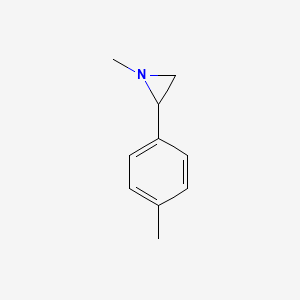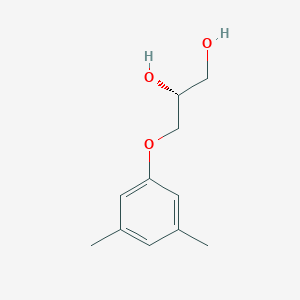
3,3,4,4-Tetraethyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetraethyl-1,2-dioxetane is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, known for its unique chemiluminescent properties. The presence of ethyl groups at the 3 and 4 positions enhances its stability and reactivity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetraethyl-1,2-dioxetane typically involves a cycloaddition reaction. One common method is the [2+2] cycloaddition of ethylene with oxygen under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure the formation of the desired dioxetane ring .
Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in chemical engineering have enabled the development of more efficient production methods, including the use of continuous flow reactors that allow for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4-Tetraethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Substitution reactions, particularly with nucleophiles, can result in the formation of substituted dioxetanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted dioxetanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetraethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound’s chemiluminescent properties make it useful in biological assays, including enzyme-linked immunosorbent assays (ELISAs) and DNA probes.
Medicine: Research is ongoing into its potential use in medical diagnostics, particularly in imaging techniques.
Industry: It is employed in the development of luminescent materials for use in sensors and other devices
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetraethyl-1,2-dioxetane involves the decomposition of the dioxetane ring to produce high-energy carbonyl compounds. This decomposition is often triggered by thermal or chemical stimuli, leading to the emission of light (chemiluminescence). The emitted light can be detected and measured, making it useful in various analytical applications .
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-Tetramethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of ethyl groups, leading to different stability and reactivity profiles.
3,3,4-Trimethyl-1,2-dioxetane: Another derivative with one less methyl group, affecting its chemiluminescent properties.
Schaap’s dioxetanes: A class of dioxetanes known for their enhanced chemiluminescence due to specific structural modifications
Uniqueness: 3,3,4,4-Tetraethyl-1,2-dioxetane is unique due to the presence of ethyl groups, which provide a balance between stability and reactivity. This makes it particularly useful in applications requiring controlled chemiluminescence .
Eigenschaften
CAS-Nummer |
60732-65-2 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
3,3,4,4-tetraethyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-5-9(6-2)10(7-3,8-4)12-11-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
IRKRGDPIMIFAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(OO1)(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)


![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)


